

2,5-Difluorobenzonitrile: A Comprehensive Technical Guide for Chemical Intermediates

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Compound of Interest

Compound Name: **2,5-Difluorobenzonitrile**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,5-Difluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in various fields of chemical synthesis.^[1] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The strategic placement of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound particularly valuable in drug design.
^{[1][2]}

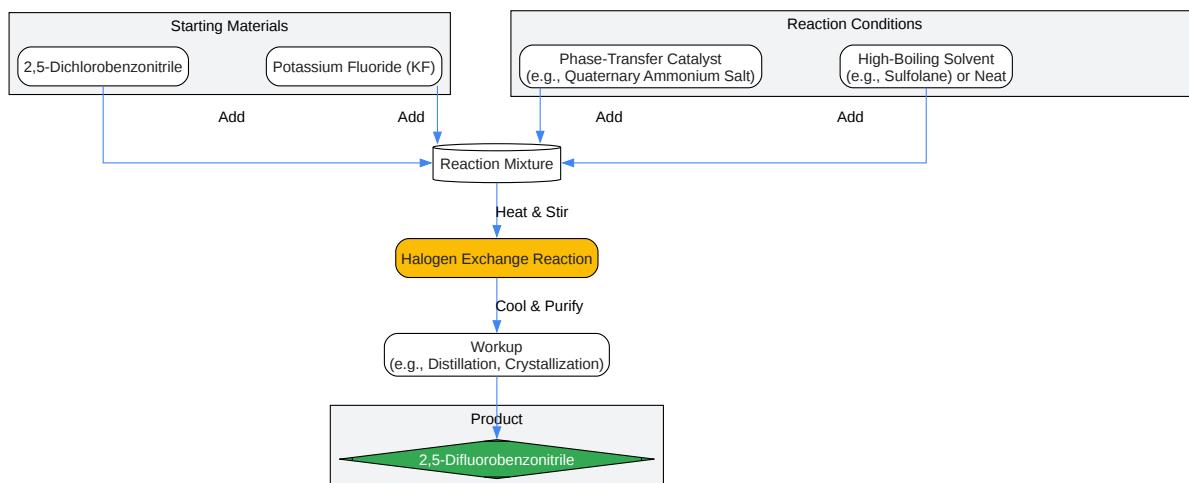
Core Properties of 2,5-Difluorobenzonitrile

This section summarizes the key physical and chemical properties of **2,5-Difluorobenzonitrile**.

| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 64248-64-2 | [1] [3] [4] [5] |
| Molecular Formula | C ₇ H ₃ F ₂ N | [1] [3] [4] [5] |
| Molecular Weight | 139.10 g/mol | [1] [3] [4] |
| Appearance | White to light yellow crystalline powder or lump | [1] [6] |
| Melting Point | 33-35 °C | [1] [3] [6] |
| Boiling Point | 178.4 ± 20.0 °C at 760 mmHg; 92 °C at 30 mmHg | [1] [3] |
| Density | 1.3 ± 0.1 g/cm ³ | [3] |
| Flash Point | 77.8 ± 0.0 °C | [3] |
| Purity | ≥ 98% (GC) | [1] |

Synthesis of 2,5-Difluorobenzonitrile

A general method for the synthesis of fluorobenzonitriles, including **2,5-Difluorobenzonitrile**, involves the halogen exchange reaction of the corresponding dichlorobenzonitrile with an alkali metal fluoride.[\[7\]](#) This process is typically conducted at elevated temperatures in the presence of a phase-transfer catalyst.[\[7\]](#)

[Click to download full resolution via product page](#)**Caption:** General synthesis workflow for **2,5-Difluorobenzonitrile**.

Experimental Protocol: General Halogen Exchange

The following is a representative protocol based on processes for preparing fluorobenzonitriles.
[7]

- Preparation: In a suitable reaction vessel equipped with a stirrer and distillation bridge, charge 2,5-dichlorobenzonitrile, a slight excess of potassium fluoride, and a catalytic amount

of a phase-transfer catalyst (e.g., a quaternary ammonium salt).[7]

- Reaction: If a solvent is used, add a high-boiling aprotic solvent like sulfolane. Heat the mixture with vigorous stirring to a temperature between 120°C and 170°C.[7]
- Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.[7]
- Isolation: After completion, the product can be isolated from the reaction mixture. This may involve filtration to remove inorganic salts, followed by distillation or crystallization to purify the **2,5-Difluorobenzonitrile**.

Key Reactions and Applications

2,5-Difluorobenzonitrile is a versatile intermediate used to create more complex molecules.[1] Its reactivity allows for various chemical transformations, making it a valuable resource in organic synthesis.[1]

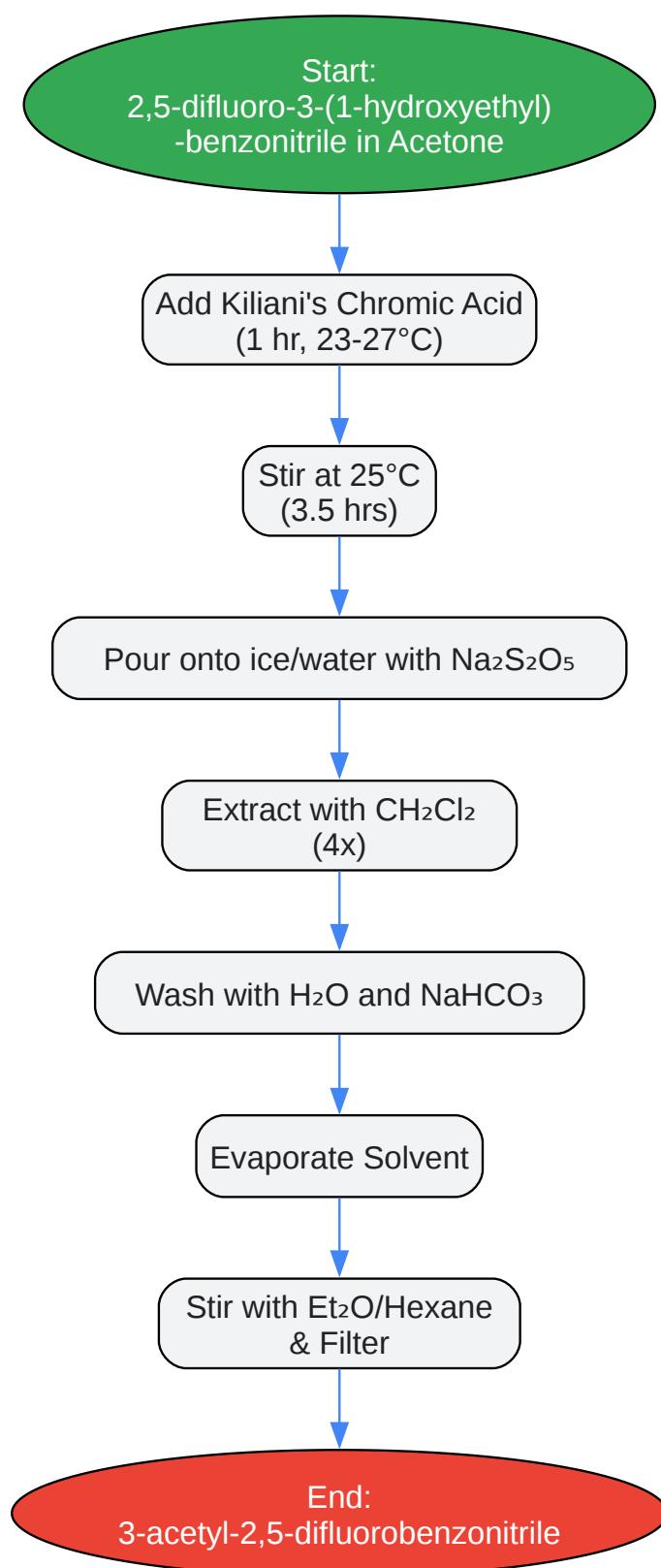
Synthesis of 3-acetyl-2,5-difluorobenzonitrile

A documented reaction involving a derivative of **2,5-difluorobenzonitrile** is the oxidation of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile to 3-acetyl-2,5-difluorobenzonitrile.[8]

Experimental Protocol: Oxidation Reaction

- Preparation: A stirred mixture of 11.6 g of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile and 290 mL of acetone is prepared in a reaction flask.[8]
- Reagent Addition: 90.5 mL of Kiliani's chromic acid is added dropwise to the mixture over 1 hour, maintaining a temperature of 23-27°C.[8]
- Reaction: The mixture is stirred for 3.5 hours at 25°C.[8]
- Quenching: The reaction mixture is then poured onto 1 L of ice/water containing 20 g of Na₂S₂O₅.[8]
- Extraction: The product is extracted with four 250 mL portions of CH₂Cl₂.[8]

- **Washing:** The combined organic extracts are washed with water and saturated NaHCO_3 solution.[8]
- **Isolation:** The solvent is evaporated in *vacuo*. The resulting residue is stirred with a mixture of Et_2O and hexane, then filtered to yield **3-acetyl-2,5-difluorobenzonitrile**.[8]

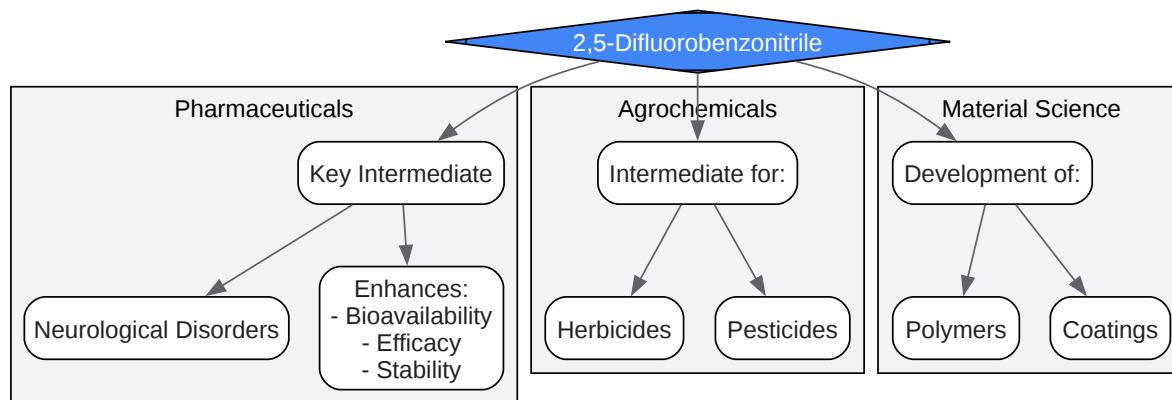


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Caption: Experimental workflow for the synthesis of a derivative.

Role in Drug Development and Other Industries

The unique properties of **2,5-Difluorobenzonitrile** make it a valuable intermediate in several high-tech industries. The presence of fluorine atoms can enhance the efficacy, stability, and lipophilicity of molecules, which is highly desirable in drug design.[\[1\]](#)



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Caption: Key application areas for **2,5-Difluorobenzonitrile**.

- Pharmaceutical Development: It is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[\[1\]](#) The fluorinated structure helps modify drug properties to enhance effectiveness and potentially reduce side effects.[\[1\]](#)
- Agricultural Chemicals: **2,5-Difluorobenzonitrile** is used in the formulation of agrochemicals like herbicides and insecticides.[\[1\]](#) The fluorine atoms contribute to the stability and bioactivity of these compounds.[\[1\]\[9\]](#)
- Material Science: This compound is also employed in developing advanced materials, such as specialized polymers and coatings, where its chemical properties can improve thermal stability and resistance to degradation.[\[1\]](#)

Safety and Handling

2,5-Difluorobenzonitrile is classified as a hazardous substance and requires careful handling.

[4][10]

GHS Hazard Classification:[4]

- Acute toxicity, Oral (Category 4)
- Acute toxicity, Dermal (Category 4)
- Acute toxicity, Inhalation (Category 4)
- Skin corrosion/irritation (Category 2)
- Serious eye damage/eye irritation (Category 2)
- Specific target organ toxicity - single exposure (Category 3), Respiratory system

Handling and Storage:

- Handling: Use in a well-ventilated area.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][11] Avoid breathing dust and contact with skin and eyes.[10]
- Storage: Store in a dry, cool, and well-ventilated place.[10] Keep the container tightly closed and away from heat, sparks, and open flames.[10] It is incompatible with strong oxidizing agents and strong bases.[10]

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]
- Skin Contact: Immediately wash off with soap and plenty of water.[10][12]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][12]
- Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10]

In all cases of exposure, seek medical attention if symptoms persist.[10][12]

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